molecular formula C10H9NO2 B11913808 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one CAS No. 771533-28-9

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one

Cat. No.: B11913808
CAS No.: 771533-28-9
M. Wt: 175.18 g/mol
InChI Key: RKNCCFRCRURTNY-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of reusable catalysts, such as ZnO nanoparticles, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ethanone group yields an alcohol .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents. The effectiveness increased with higher concentrations, indicating a dose-dependent response in inhibiting bacterial growth .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. By acting as a COX inhibitor, this compound may provide therapeutic benefits in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the compound's anticancer properties have shown promising results. Molecular docking studies suggest that it interacts effectively with targets involved in cancer progression, such as DNA gyrase, which is crucial for bacterial DNA replication and is also a target in cancer therapy. The binding affinity and interaction profiles indicate potential for further development as an anticancer drug .

Chemical Properties and Reactivity

The molecular structure of this compound allows for various chemical transformations. Its hydroxy group enhances solubility and facilitates hydrogen bonding, which can be advantageous in drug formulation and delivery systems. The compound can undergo modifications to create derivatives with enhanced biological activities or altered pharmacokinetic profiles .

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of this compound:

Study Focus Findings
Gaikwad et al. (2022)Synthesis and Antimicrobial ActivityIdentified significant antibacterial activity with increasing concentrations; molecular docking revealed strong interactions with bacterial enzymes .
Computational StudiesCOX InhibitionEvaluated several derivatives for anti-inflammatory effects; found that modifications to the indole structure enhanced COX inhibition .
Anticancer ResearchInteraction with DNA GyraseShowed binding affinity indicating potential use in cancer therapy; detailed molecular interactions were characterized through docking studies .

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one is unique due to the presence of the hydroxy group at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different chemical and biological properties .

Biological Activity

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one, also known as 6-hydroxyindole ethanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole ring with a hydroxy group at the 6-position and an ethanone moiety. This unique structure contributes to its reactivity and biological properties. The presence of the hydroxy group enhances its ability to participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of more complex derivatives that may exhibit enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In a study assessing its antibacterial activity, it was found to inhibit several bacterial strains, including drug-resistant varieties. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .

Compound Bacterial Strain MIC (μg/mL)
This compoundS. aureus0.5
E. coli2.0
MRSA0.5

Anticancer Activity

The compound has been investigated for its anticancer properties. A molecular docking study revealed that it interacts with the DNA gyrase enzyme, which is crucial for bacterial DNA replication and transcription. The binding energy observed in these interactions suggests a potential mechanism for its anticancer effects by disrupting DNA processes in cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX-2, which plays a role in inflammation and cancer progression .
  • Receptor Interaction : It has shown potential in modulating receptor activities associated with cell signaling pathways involved in cancer and inflammation.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antibacterial Activity : A study demonstrated that increasing concentrations of the compound led to a corresponding increase in the zone of inhibition against various bacterial strains, confirming its dose-dependent antibacterial efficacy .
  • Molecular Docking Studies : Research utilizing molecular docking software indicated that the compound binds effectively to target proteins involved in bacterial DNA replication, suggesting a mechanism for its antibacterial action .
  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activities, revealing that modifications at different positions on the indole ring influenced their antimicrobial potency .

Properties

CAS No.

771533-28-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(6-hydroxyindol-1-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-7(12)11-5-4-8-2-3-9(13)6-10(8)11/h2-6,13H,1H3

InChI Key

RKNCCFRCRURTNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)O

Origin of Product

United States

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